3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid
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Overview
Description
The compound is a derivative of benzo[d][1,3]dioxol-5-ylmethylpiperazine . Piperazine derivatives are known to exhibit a variety of biological activities, including anticonvulsant and antidepressant effects .
Synthesis Analysis
While specific synthesis information for this compound was not found, similar compounds, such as “1-[4-(4-benzo[1,3]dioxol-5-ylmethyl-piperazin-1-yl)-phenyl]-3-phenyl-urea” (BPPU), have been synthesized and studied .
Scientific Research Applications
Neuropharmacology
This compound has been explored for its potential in neuropharmacological applications due to its structural similarity to known neuronal signaling modulators. It may act as an inhibitor or agonist to certain G-protein-coupled receptors (GPCRs), which are pivotal in transmitting signals in the nervous system .
Anticonvulsant Activity
Research has assessed the anticonvulsant activity of related pyrazolo[1,5-a][1,3,5]triazines, which share a similar benzo[d][1,3]dioxol moiety. This suggests that our compound could be synthesized and tested for its efficacy in preventing or reducing the frequency of seizures .
Anticancer Properties
Compounds with the benzo[d][1,3]dioxol structure have been evaluated for their anticancer properties. Studies have shown that they can exhibit good selectivity between cancer cells and normal cells, indicating a potential application in targeted cancer therapies .
Pharmacokinetics
Its physicochemical properties suggest that it could have high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for pharmacokinetic studies related to drug distribution and metabolism .
Mechanism of Action
- The primary targets of this compound are the cyclooxygenase (COX) enzymes , specifically COX1 and COX2 .
- COX enzymes play a crucial role in the biosynthesis of prostaglandins from arachidonic acid. Prostaglandins are involved in various biological responses, including inflammation, pain, and fever regulation .
- COX1 maintains constant functions in the cardiovascular and gastrointestinal systems, while COX2 is induced during inflammation and contributes to pain and inflammation .
- The affected pathways include the prostaglandin biosynthesis pathway . By inhibiting COX enzymes, this compound disrupts the production of prostaglandins, which are crucial mediators of inflammation and pain .
Target of Action
Mode of Action
- This compound acts as a competitive inhibitor of both COX1 and COX2. By binding to the active site of these enzymes, it prevents the conversion of arachidonic acid to prostaglandin H2, thereby reducing inflammation and pain . Notably, compound 3b shows potent activity against both COX1 and COX2, with better selectivity (selectivity ratio of 0.862) than Ketoprofen (0.196) .
Biochemical Pathways
properties
IUPAC Name |
3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O6S/c22-19(23)15-2-1-3-16(11-15)28(24,25)21-8-6-20(7-9-21)12-14-4-5-17-18(10-14)27-13-26-17/h1-5,10-11H,6-9,12-13H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKCEPDFHSCUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=CC=CC(=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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